molecular formula C6H13NO2S B1373874 4-amino-4-methyl-1lambda-thiane-1,1-dione CAS No. 1461707-16-3

4-amino-4-methyl-1lambda-thiane-1,1-dione

Cat. No.: B1373874
CAS No.: 1461707-16-3
M. Wt: 163.24 g/mol
InChI Key: HMFWRDOVBBANOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-4-methyl-1lambda-thiane-1,1-dione is a chemical compound with the molecular formula C6H13NO2S. . This compound is characterized by the presence of an amino group and a methyl group attached to a thiopyran ring, which is further oxidized to a sulfone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-methyl-1lambda-thiane-1,1-dione typically involves the reaction of 4-methylthiopyran with an oxidizing agent to form the sulfone group. The amino group is then introduced through a substitution reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-4-methyl-1lambda-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

    Condensation: Imines, enamines.

Scientific Research Applications

4-amino-4-methyl-1lambda-thiane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-4-methyl-1lambda-thiane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

4-methyl-1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWRDOVBBANOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-16-3
Record name 4-amino-4-methyl-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 2
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 3
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 4
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 5
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 6
4-amino-4-methyl-1lambda-thiane-1,1-dione
Customer
Q & A

Q1: What is significant about the synthesis described in this research?

A1: The researchers developed a practical and scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide (3) and related 4,4-disubstituted cyclic sulfone derivatives. [] This is significant because it starts with commercially available and inexpensive materials, potentially making these compounds more accessible for future research and development in medicinal chemistry. []

Q2: What is the significance of 4,4-disubstituted cyclic sulfones for medicinal chemistry?

A2: While the abstract doesn't delve into specific applications, it highlights that 4,4-disubstituted cyclic sulfones, including the synthesized compound, are valuable structural motifs for drug discovery. [] This suggests they may possess desirable properties for interacting with biological targets or offer versatility in designing new drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.